methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Description
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a heterocyclic organic compound featuring a benzazepine core fused with a seven-membered azepine ring. The methoxy (-OCH₃) substituent is typically located at the 7- or 8-position of the benzazepine scaffold (Figure 1), as evidenced by derivatives like 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride (CAS 17537-86-9, C₁₁H₁₆ClNO, MW 213.70) . This compound is synthesized via cyclization reactions, often employing catalysts like tungstophosphoric acid-polymeric matrices or hydrazine intermediates . Its hydrochloride salt enhances stability and solubility for pharmaceutical applications.
Key properties include:
Properties
IUPAC Name |
5-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-8-12-7-6-9-4-2-3-5-10(9)11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZHJZPEDFGLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC2=CC=CC=C12.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2H-1-benzazepin-2-one, 1,3,4,5-tetrahydro-8-methoxy.
Reaction with Oxime: The starting material is reacted with oxime to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired benzoazepine structure.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride exhibits potent activity against various cancer cell lines. For instance, compounds derived from this structure have shown significant cytotoxic effects on M-HeLa (cervical adenocarcinoma) cells with selectivity indices that suggest lower toxicity to normal cells compared to established chemotherapeutics like Sorafenib .
- Case Study : In a comparative study, a derivative demonstrated an IC50 of 1.95 µM against A549 lung cancer cells, indicating its potential as a PARP inhibitor and suggesting mechanisms involving apoptosis induction .
-
Neurological Applications
- The compound has been investigated for its neuroprotective properties. It may play a role in modulating neurotransmitter systems and could be beneficial in treating neurodegenerative diseases. Research indicates that derivatives can enhance cognitive function in animal models of Alzheimer’s disease .
- Antimicrobial Properties
Scientific Research Applications
- Drug Development
- Molecular Docking Studies
Mechanism of Action
The mechanism of action of methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituted 2,3,4,5-Tetrahydro-1H-Benzazepine Derivatives
Biological Activity
Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16ClNO
- Molecular Weight : 201.71 g/mol
- CAS Number : 142363-66-4
The biological activity of this compound has been linked to several mechanisms:
- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential effects on mood disorders and anxiety.
- Antitumor Activity : Research indicates that derivatives of benzo[d]azepines exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that certain analogs can induce apoptosis in lung cancer cells through the inhibition of poly(ADP-ribose) polymerase (PARP) pathways .
- Antimicrobial Properties : Preliminary investigations suggest that methoxy-substituted benzo[d]azepines may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .
1. Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored various benzo[d]azepine derivatives for their anti-proliferative effects. Among these, one derivative demonstrated an IC50 value of 1.95 µM against A549 lung carcinoma cells, indicating significant cytotoxicity . The study also highlighted the compound's ability to induce apoptosis and inhibit PARP activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11b | A549 | 1.95 | PARP inhibition |
| 11c | MCF-7 | 2.30 | Apoptosis induction |
2. Antimicrobial Activity
Research conducted on various methoxy-substituted compounds indicated that they exhibited notable antimicrobial properties. In vitro tests revealed that certain derivatives showed zone of inhibition values comparable to conventional antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Zone of Inhibition (mm) | Reference Standard |
|---|---|---|
| Staphylococcus aureus | 12 | Ciprofloxacin |
| Escherichia coli | 10 | Ampicillin |
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound's lipophilicity enhances its ability to cross biological membranes, which is advantageous for central nervous system targeting.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic addition or alkylation of the benzazepine core. For example, [1.1.1]propellane derivatives have been used to achieve yields up to 84% under optimized conditions (e.g., inert atmosphere, controlled stoichiometry, and reflux in aprotic solvents) . Low yields in N-alkylation steps may require temperature modulation or catalytic additives like Lewis acids.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous benzazepine derivatives, the compound likely falls under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use PPE (gloves, lab coats, respirators), work in fume hoods, and avoid aerosolization. Storage should be in airtight containers under dry conditions .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming regiochemistry, particularly the methoxy group’s position. For purity, HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI-TOF) are recommended . Melting point analysis and elemental composition verification (e.g., CHN analysis) further validate batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data related to receptor binding affinities?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). For dopamine receptor studies, use orthogonal methods:
- Radioligand displacement assays (e.g., ³H-SCH 23390 for D1 receptors).
- Functional cAMP assays in transfected cell lines.
- Cross-validate with computational docking models to assess methoxy group interactions with receptor pockets .
Q. What strategies are effective for improving the stability of amorphous forms of this compound in pharmaceutical formulations?
- Methodological Answer : Stabilization can be achieved via:
- Co-formulation with polymers (e.g., PVP or HPMC) to inhibit recrystallization.
- Lyophilization to create glassy matrices.
- Moisture control during storage (RH < 40%) .
Q. How does the methoxy substituent influence the compound’s pharmacokinetic profile compared to halogenated analogs?
- Methodological Answer : The methoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with chloro- or fluoro-substituted analogs (e.g., SCH 23390 hydrochloride) show:
- Longer plasma half-life due to decreased hepatic clearance.
- Improved blood-brain barrier penetration, assessed via in situ perfusion models .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this benzazepine scaffold?
- Methodological Answer : Use a modular synthesis approach to systematically vary substituents:
- Synthesize derivatives with alkyl, aryl, or heterocyclic groups at the 2- and 7-positions.
- Test in vitro binding assays (IC₅₀) and in vivo efficacy models (e.g., rodent behavioral assays).
- Correlate electronic (Hammett constants) and steric (molecular volume) parameters with activity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s aqueous solubility?
- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization. Characterize batches via:
- XRPD to identify crystalline vs. amorphous phases.
- pH-solubility profiling (e.g., shake-flask method at pH 1–10).
- Use surfactants (e.g., Tween 80) or co-solvents (DMSO) in solubility enhancement studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
